6'-Hydroxymethyl Lovastatin Sodium Salt is a derivative of lovastatin, a naturally occurring statin used primarily for lowering cholesterol levels. This compound is recognized for its role in lipid-lowering therapies and is significant in pharmacological research. The molecular formula of 6'-Hydroxymethyl Lovastatin Sodium Salt is with a molecular weight of approximately 444.54 g/mol .
The synthesis of 6'-Hydroxymethyl Lovastatin Sodium Salt typically involves hydroxylation reactions at the 6' position of lovastatin. This process can be achieved through both enzymatic and chemical methods.
The reaction conditions must be optimized for yield and selectivity, including temperature, solvent choice, and catalyst type. Industrial production often employs rigorous quality control to ensure purity and consistency in the final product.
The molecular structure of 6'-Hydroxymethyl Lovastatin Sodium Salt features a hydroxymethyl group (-CH2OH) attached to the 6' carbon of the lovastatin backbone. This modification alters its pharmacokinetic properties compared to its parent compound.
6'-Hydroxymethyl Lovastatin Sodium Salt can undergo various chemical transformations:
The mechanism of action for 6'-Hydroxymethyl Lovastatin Sodium Salt mirrors that of lovastatin. It inhibits HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis:
6'-Hydroxymethyl Lovastatin Sodium Salt has several scientific applications:
6'-Hydroxymethyl Lovastatin Sodium Salt (chemical name: sodium (3R,5R)-3,5-dihydroxy-7-((1S,2S,6R,8S,8aR)-6-(hydroxymethyl)-2-methyl-8-(((S)-2-methylbutanoyl)oxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoate) is characterized by a hydroxylated hexahydronaphthalene core esterified with 2-methylbutanoic acid [4] [6]. Its molecular formula is C₂₄H₃₇NaO₇, with a molecular weight of 460.55 g/mol [4] [10]. The sodium salt formation occurs at the terminal carboxylic acid group of the heptanoic acid side chain, significantly enhancing aqueous solubility compared to the lactone form of lovastatin [10].
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
IUPAC Name | sodium (3R,5R)-3,5-dihydroxy-7-((1S,2S,6R,8S,8aR)-6-(hydroxymethyl)-2-methyl-8-(((S)-2-methylbutanoyl)oxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoate |
Molecular Formula | C₂₄H₃₇NaO₇ |
Molecular Weight | 460.55 g/mol |
SMILES Notation | OC@@HCC[C@H]1C@@HC=CC2=CC@HCC@H[C@@]21[H].[Na+] |
CAS Registry Number | Not assigned (referred as Lovastatin hydroxy acid sodium salt: 75225-51-3) |
Appearance | Off-white to light brown solid |
The compound features three chiral centers (R or S configuration) in the decalin ring system and two additional chiral centers in the hydroxyheptanoic acid side chain [4]. The critical structural distinction from lovastatin lies in the hydroxymethyl (-CH₂OH) substitution at the 6' position of the naphthalene ring, replacing lovastatin's methyl group [8]. This modification alters electron distribution and hydrogen bonding capacity while maintaining the essential HMG-CoA mimicry in the open-acid side chain. The sodium salt form stabilizes the biologically active hydroxy acid configuration, preventing lactonization and ensuring consistent inhibitory activity against HMG-CoA reductase [7] [10].
The discovery of 6'-Hydroxymethyl Lovastatin Sodium Salt is intrinsically linked to the investigation of lovastatin metabolism. Initial in vitro studies using rat and mouse liver microsomes in the early 1990s revealed that lovastatin undergoes stereoselective hepatic oxidation, predominantly yielding 6'-β-hydroxylovastatin as a primary metabolite [8]. Researchers identified this biotransformation as a major metabolic pathway, with the 6'-hydroxymethyl derivative forming through cytochrome P450-mediated oxidation at the 6'-methyl group [8].
Key milestones in its development:
The compound's emergence coincided with efforts to understand statin metabolism and structure-activity relationships. Unlike earlier cholesterol-lowering agents like triparanol (withdrawn due to toxicity) or clofibrate (modest efficacy), statin metabolites offered insights into optimizing therapeutic effects while minimizing off-target actions [2]. The 6'-hydroxymethyl modification represented a strategic point for molecular diversification, though it did not progress to clinical development as a standalone therapeutic.
6'-Hydroxymethyl Lovastatin Sodium Salt serves dual roles in pharmaceutical science: as an active metabolite contributing to lovastatin's therapeutic effects and as a reference standard for modern drug quality control.
Pharmacological Significance
Table 2: Comparative HMG-CoA Reductase Inhibitory Activity
Compound | Relative Inhibitory Potency |
---|---|
Lovastatin (hydroxy acid form) | 1.0 (reference) |
6'-Hydroxymethyl Lovastatin | 0.6 |
6'-Exomethylene Lovastatin | 0.5 |
3"-Hydroxy Lovastatin | 0.15 |
Analytical and Derivative Applications
Table 3: Primary Applications in Pharmaceutical Analysis
Application Context | Purpose |
---|---|
Analytical Method Validation | System suitability testing for HPLC methods |
ANDA Submissions | Impurity profiling of lovastatin formulations |
Metabolic Stability Assays | Quantifying hepatic clearance pathways |
Structure-Activity Studies | Evaluating steric effects on enzyme binding |
The compound exemplifies how metabolite engineering can yield specialized tools for drug development without advancing to therapeutic use. Its enduring utility in quality control laboratories underscores the importance of structurally characterized metabolites in modern pharmaceutical regulation [4] [6] [10].
Table of Compound Names
Nomenclature System | Designation |
---|---|
IUPAC Name | sodium (3R,5R)-3,5-dihydroxy-7-((1S,2S,6R,8S,8aR)-6-(hydroxymethyl)-2-methyl-8-(((S)-2-methylbutanoyl)oxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoate |
Synonyms | 6'-Hydroxymethyl Lovastatin Sodium Salt; Lovastatin Hydroxy Acid Sodium Salt; Monacolin K hydroxy acid sodium derivative |
Chemical Abstracts Service | Not assigned (Parent hydroxy acid: 75225-51-3) |
Pharmacopeial Designation | Lovastatin EP Impurity B (sodium salt form) |
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: